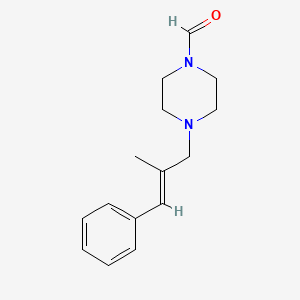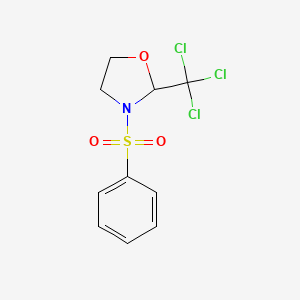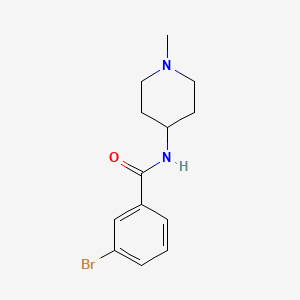
4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly referred to as MPPA and is a piperazine derivative. MPPA is a yellow powder that is soluble in organic solvents and is stable under normal conditions.
Wirkmechanismus
The mechanism of action of MPPA is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that MPPA has a significant effect on the biochemical and physiological processes of cells. It has been reported to inhibit the activity of certain enzymes, induce apoptosis, and modulate the expression of genes involved in cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
MPPA has several advantages for use in lab experiments. It is stable under normal conditions, has a high yield of synthesis, and has a low toxicity profile. However, its limitations include its limited solubility in water and its potential to degrade under certain conditions.
Zukünftige Richtungen
There are several future directions for research on MPPA. One potential application is in the development of new anticancer drugs. Additionally, MPPA may have potential applications in the treatment of fungal and bacterial infections. Further research is needed to fully understand the mechanism of action of MPPA and its potential applications in various fields.
In conclusion, MPPA is a chemical compound that has potential applications in various fields, including medicinal chemistry. Its synthesis method has been reported in the literature, and studies have shown that it has anticancer, antifungal, and antibacterial activities. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of MPPA involves the reaction of 1-piperazinecarboxaldehyde with 2-methyl-3-phenylacrolein in the presence of a catalyst. This method has been reported in the literature and has been used to produce MPPA in high yields.
Wissenschaftliche Forschungsanwendungen
MPPA has been studied extensively for its potential applications in the field of medicinal chemistry. It has been reported to have anticancer, antifungal, and antibacterial activities. Studies have also shown that MPPA has the potential to be used as a radioprotective agent.
Eigenschaften
IUPAC Name |
4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-14(11-15-5-3-2-4-6-15)12-16-7-9-17(13-18)10-8-16/h2-6,11,13H,7-10,12H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXRTQBAVDVKPP-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,6-tetrahydropyridine](/img/structure/B5115582.png)
![5-[4-(diethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115588.png)
![N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine](/img/structure/B5115591.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5115602.png)

![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(3-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5115608.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5115617.png)
![N-ethyl-4'-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-biphenylcarboxamide](/img/structure/B5115627.png)



